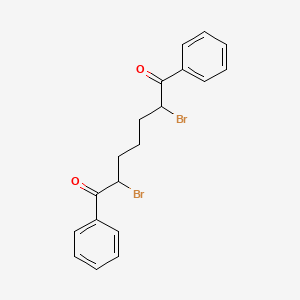
Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an acetamido group, a methoxyphenyl group, and a trioxa-azaundecan backbone. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the acetamido and methoxyphenyl precursors, followed by their coupling with the trioxa-azaundecan backbone. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to meet the demand for this compound in various applications .
Chemical Reactions Analysis
Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. .
Scientific Research Applications
Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s effects on mitochondrial respiration and ATP production have been studied, showing its potential to regulate hypoxia-inducible factors and other cellular pathways .
Comparison with Similar Compounds
Methyl 7-(5-acetamido-2-methoxyphenyl)-3-oxo-2,4,10-trioxa-7-azaundecan-11-oate can be compared with similar compounds such as:
- N-(5-acetamido-2-methoxyphenyl)-N-methylglycine ethyl ester
- N-[(5-acetamido-2-methoxyphenyl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
- N-(5-Acetamido-2-methoxyphenyl)-N2-[®-(4-methylphenyl)(phenyl)methyl]glycinamide These compounds share structural similarities but differ in their specific functional groups and molecular backbones, which contribute to their unique properties and applications .
Properties
CAS No. |
23422-31-3 |
|---|---|
Molecular Formula |
C17H24N2O8 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[5-acetamido-2-methoxy-N-(2-methoxycarbonyloxyethyl)anilino]ethyl methyl carbonate |
InChI |
InChI=1S/C17H24N2O8/c1-12(20)18-13-5-6-15(23-2)14(11-13)19(7-9-26-16(21)24-3)8-10-27-17(22)25-4/h5-6,11H,7-10H2,1-4H3,(H,18,20) |
InChI Key |
FFJABVUGEBUVTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N(CCOC(=O)OC)CCOC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13755617.png)
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)
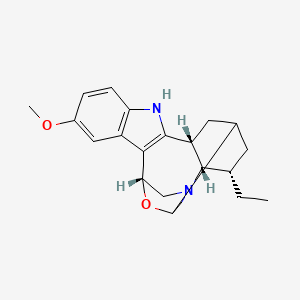
![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)

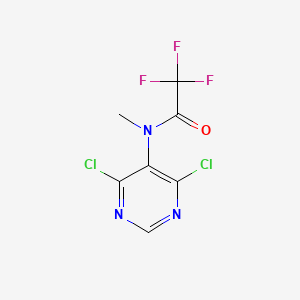
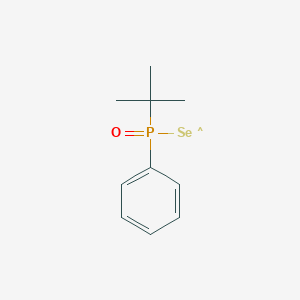
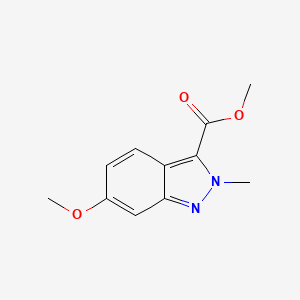
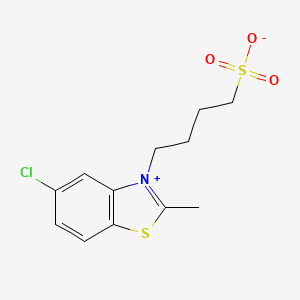
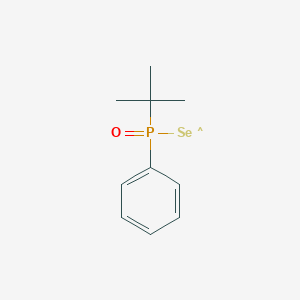
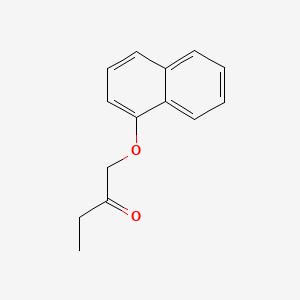
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)
